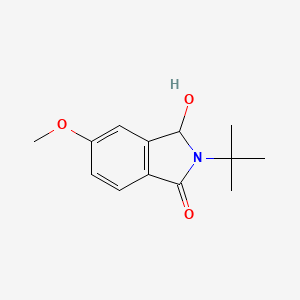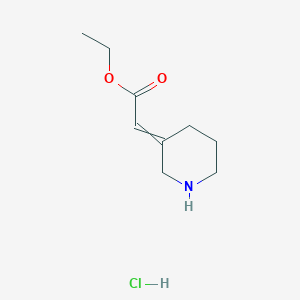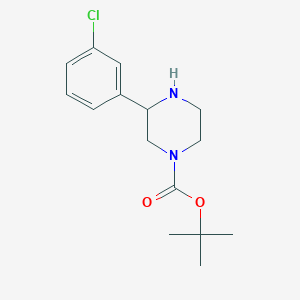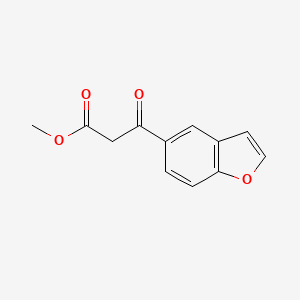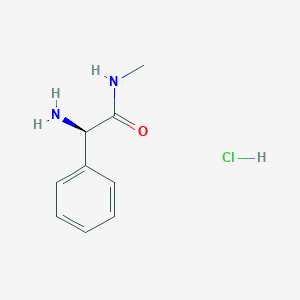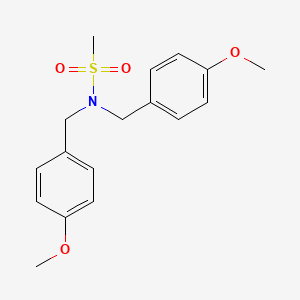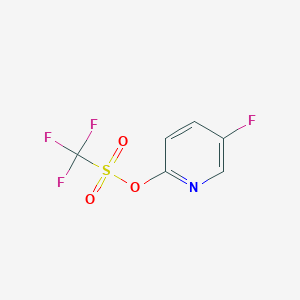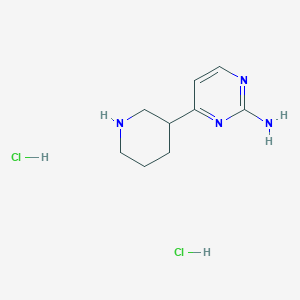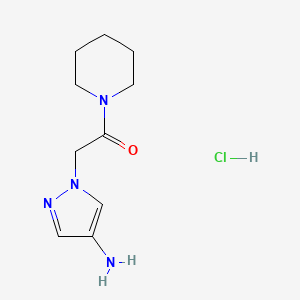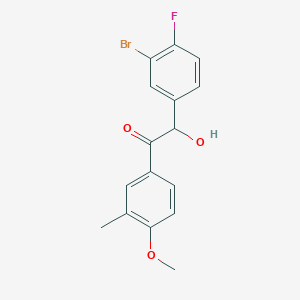
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor, has been reported . The method features a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene followed by DMSO mediated α-oxidation of the resulting 1,2-diarylethanone to give an α-diketone . Subsequent aminohydantoin formation and Suzuki coupling led to the target molecule in greater than 70% overall yield .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone and its derivatives have been synthesized and investigated for their antimicrobial properties. A study by Nagamani et al. (2018) synthesized a range of novel compounds from this chemical and evaluated their antimicrobial activity, indicating potential in fighting bacterial and fungal infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Similarly, Kumar et al. (2019) synthesized and characterized a series of derivatives and assessed their antimicrobial activity against various microorganisms, further supporting the potential use of these compounds in antimicrobial applications (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Chemical Synthesis and Modification
The compound and its related structures have been used in chemical synthesis and modification processes. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of this compound, demonstrating its utility in chemical synthesis (Ying, 2011). In the field of organic synthesis, Zhou et al. (2009) developed an efficient method for synthesizing a potent BACE1 inhibitor, showcasing the compound's relevance in the synthesis of biologically active molecules (Zhou, Malamas, & Robichaud, 2009).
Novel Compound Synthesis
The chemical has been a cornerstone in the synthesis of new compounds with potential therapeutic applications. For instance, Khan et al. (2003) isolated a new compound from the stem bark of Lamprothamnus zanguebaricus using a derivative of this chemical, opening avenues for the discovery of new natural products (Khan, Rutaihwa, & Mhehe, 2003).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-9-7-10(4-6-14(9)21-2)15(19)16(20)11-3-5-13(18)12(17)8-11/h3-8,16,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIMISQZZHHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C2=CC(=C(C=C2)F)Br)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



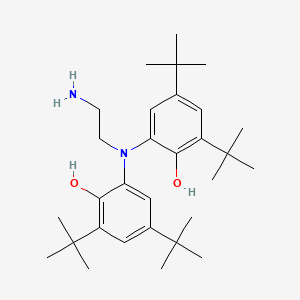
![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)
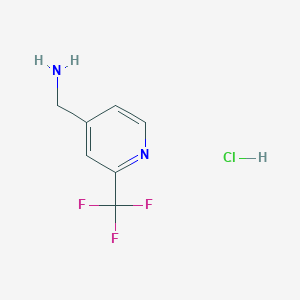
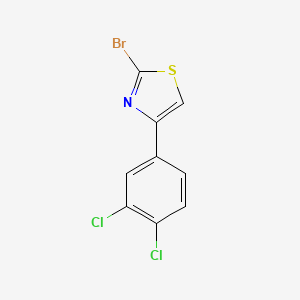
![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
